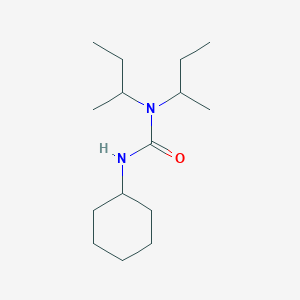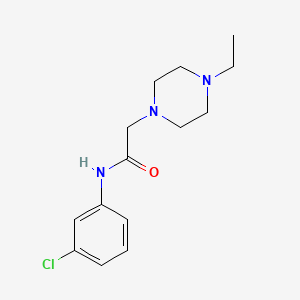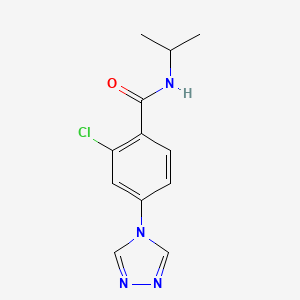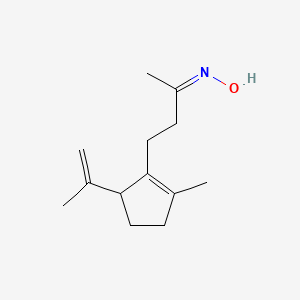
N,N-DI(SEC-BUTYL)-N'-CYCLOHEXYLUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA is an organic compound that belongs to the class of ureas It is characterized by the presence of two sec-butyl groups and one cyclohexyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA typically involves the reaction of cyclohexyl isocyanate with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{sec-butylamine} \rightarrow \text{N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA} ]
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
作用机制
The mechanism of action of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This can result in various biological effects, depending on the specific enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
N,N-DI(SEC-BUTYL)-N’-PHENYLUREA: Similar structure but with a phenyl group instead of a cyclohexyl group.
N,N-DI(SEC-BUTYL)-N’-METHYLUREA: Contains a methyl group instead of a cyclohexyl group.
N,N-DI(SEC-BUTYL)-N’-ETHYLUREA: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
属性
IUPAC Name |
1,1-di(butan-2-yl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-5-12(3)17(13(4)6-2)15(18)16-14-10-8-7-9-11-14/h12-14H,5-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPGADVRMVHYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-7-[(3,5-dimethylisoxazol-4-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5480192.png)
![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5480213.png)
![(3S*,5R*)-1-isobutyl-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5480226.png)
![N-{[1-(4-pyridin-2-ylbenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5480250.png)
![2-{[(4-methyl-1,2,5-oxadiazol-3-yl)imino]methyl}phenol](/img/structure/B5480256.png)

![3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5480272.png)
![4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine](/img/structure/B5480279.png)
![N-(2-fluorophenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5480284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5480289.png)

![8-(2-fluoro-3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5480293.png)

![methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5480305.png)
